2-fluoro-N-{6-methyl-3-[(4-methylpiperazin-1-yl)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide
Overview
Description
2-fluoro-N-{6-methyl-3-[(4-methylpiperazin-1-yl)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide core, a tetrahydrobenzothiophene ring, and a piperazine moiety
Scientific Research Applications
2-fluoro-N-{6-methyl-3-[(4-methylpiperazin-1-yl)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{6-methyl-3-[(4-methylpiperazin-1-yl)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate aldehyde or ketone.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzothiophene intermediate.
Fluorination and Methylation:
Amidation: The final step involves the formation of the benzamide linkage through an amidation reaction between the benzothiophene-piperazine intermediate and a suitable benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{6-methyl-3-[(4-methylpiperazin-1-yl)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{6-methyl-3-[(4-methylpiperazin-1-yl)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Olanzapine N-oxide: 2-Methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine 4′-N-oxide.
Fluoroquinolones: A class of compounds with a similar fluorinated structure and antibacterial activity.
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: Compounds with similar antibacterial properties.
Uniqueness
What sets 2-fluoro-N-{6-methyl-3-[(4-methylpiperazin-1-yl)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the piperazine and benzothiophene moieties contribute to its potential biological activities.
Properties
IUPAC Name |
2-fluoro-N-[6-methyl-3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2S/c1-14-7-8-16-18(13-14)29-21(24-20(27)15-5-3-4-6-17(15)23)19(16)22(28)26-11-9-25(2)10-12-26/h3-6,14H,7-13H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQUCCGWWXMXEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N3CCN(CC3)C)NC(=O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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